The Neurotoxic Cascade of o-Cresyl Phosphate: From Molecular Initiation to Axonal Demise
The Neurotoxic Cascade of o-Cresyl Phosphate: From Molecular Initiation to Axonal Demise
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Tri-ortho-cresyl phosphate (TOCP), a widely utilized organophosphorus compound in industrial applications, is a potent neurotoxicant responsible for a debilitating neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[1] This condition manifests 1-4 weeks after exposure and is characterized by the distal degeneration of long axons in both the central and peripheral nervous systems, leading to progressive weakness, ataxia, and in severe cases, paralysis.[2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning TOCP neurotoxicity. We will dissect the initiating biochemical event—the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE)—and trace the downstream pathophysiological cascades, including disruptions in calcium homeostasis, mitochondrial bioenergetics, cytoskeletal integrity, and the activation of apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this complex neurotoxic process.
Introduction: The Clinical and Historical Context of a Delayed Threat
o-Cresyl phosphate is one of the three isomers of tricresyl phosphate and is recognized as the most neurotoxic.[1] Its use as a plasticizer, flame retardant, and lubricant in jet engine oils has led to numerous instances of mass poisoning globally, most infamously during the U.S. Prohibition era when TOCP-contaminated ginger extract caused thousands of cases of paralysis, termed "Ginger Jake Leg".[1][3][4]
Unlike the acute cholinergic crisis associated with many organophosphate pesticides that inhibit acetylcholinesterase (AChE), the neurotoxicity of TOCP is distinct and delayed.[1] The initial exposure may be asymptomatic or cause mild, transient cholinergic effects, with the severe neurological symptoms of OPIDN only emerging weeks later.[2][5] This delay points to a complex pathogenic process that begins with a specific molecular interaction and evolves into widespread axonal degeneration.
The Initiating Biochemical Lesion: Neuropathy Target Esterase (NTE) Inhibition and "Aging"
The central and requisite event for the initiation of OPIDN is the inhibition of a specific enzyme within the nervous system known as Neuropathy Target Esterase (NTE), also designated as patatin-like phospholipase domain-containing protein 6 (PNPLA6).[3][6][7] The process is a critical two-step mechanism:
Step 1: Metabolic Activation and NTE Phosphorylation TOCP itself is a pro-toxin. Within the liver, cytochrome P450 enzymes metabolize it into a highly reactive cyclic metabolite, cresyl saligenin phosphate (CBDP).[8][9] This metabolite is the active neurotoxic agent that covalently binds to and phosphorylates the active site serine of NTE.[6][10] Inhibition of NTE activity by over 70-80% is considered the threshold for initiating OPIDN.[1][6][11]
Step 2: Irreversible "Aging" Phosphorylation alone is insufficient to cause neuropathy. The key pathogenic event is the subsequent "aging" of the inhibited enzyme.[10] This process involves the cleavage of one of the cresyl R-groups from the phosphorus atom, leaving a stable, negatively charged phosphoryl residue covalently attached to the NTE active site.[6] This irreversible modification is believed to trigger the downstream degenerative cascade. Organophosphates that can inhibit NTE but possess chemical structures that prevent this aging reaction do not cause OPIDN and can even protect against it if administered prior to a neuropathic compound.[1][6]
Caption: The two-step initiation of TOCP-induced neurotoxicity.
Downstream Pathophysiological Cascades
The irreversible inhibition of NTE unleashes a cascade of deleterious events that converge to cause the characteristic "dying-back" axonopathy of OPIDN.
Endoplasmic Reticulum Stress and Disrupted Phospholipid Homeostasis
NTE is an endoplasmic reticulum (ER)-associated protein whose physiological function involves the deacylation of phosphatidylcholine (PtdCho), a major membrane phospholipid.[7][12] The loss of NTE's phospholipase activity is hypothesized to cause an accumulation of PtdCho in the ER, leading to ER malfunction, perturbation of axonal transport, and disruption of crucial glial-axonal interactions.[12]
Alterations in Calcium Homeostasis
A significant downstream effect of TOCP exposure is the disruption of intracellular calcium (Ca²⁺) homeostasis.[1] Studies have demonstrated a massive influx of extracellular Ca²⁺ in neuronal cells following treatment, which acts as a potent trigger for multiple cell death pathways.[13] This sustained elevation in cytoplasmic Ca²⁺ can lead to the activation of calpains and caspases, contributing directly to cytoskeletal breakdown and apoptosis.[14]
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are a primary target in the TOCP neurotoxic cascade. The influx of Ca²⁺ contributes to mitochondrial overload, leading to:
-
Increased Mitochondrial Permeability Transition (MPT): This disrupts the integrity of the mitochondrial membranes.[1][15]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): A reduction in ΔΨm indicates severe mitochondrial dysfunction.[13]
-
Depletion of ATP: The failure of mitochondrial bioenergetics starves the axon of the energy required for transport and maintenance.[13]
-
Generation of Reactive Oxygen Species (ROS): Damaged mitochondria produce excess ROS, leading to oxidative stress, evidenced by increased lipid peroxidation.[1]
This mitochondrial dysfunction initiates the intrinsic apoptotic pathway through the release of cytochrome C into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[16]
Caption: The central role of mitochondria in the TOCP neurotoxic cascade.
Cytoskeletal Disruption and Axonal Transport Failure
The neuronal cytoskeleton, composed of microtubules, neurofilaments, and actin filaments, forms the structural framework for the axon and the tracks for axonal transport.[17] TOCP toxicity leads to profound disruptions in this architecture.[1]
-
Disorganization: The normal arrangement and distribution of microtubules and microfilaments are disrupted.[1]
-
Neurofilament Degradation: An early molecular event is the degradation of neurofilament proteins, leading to axonal swellings and eventual fragmentation.[1]
-
Impaired Axonal Transport: The combination of ATP depletion from mitochondrial failure and physical disruption of cytoskeletal tracks leads to a catastrophic failure of axonal transport. This prevents the delivery of essential proteins and organelles to the distal axon, causing it to "die back" from the synapse towards the cell body.[18]
Experimental Models and Methodologies
Studying the complex, delayed nature of TOCP neurotoxicity requires robust and validated experimental models and protocols.
Key Experimental Models
| Model System | Key Advantages | Common Applications | References |
| Adult Hen | High sensitivity; develops clinical and histopathological signs closely resembling human OPIDN. The gold-standard in vivo model. | Efficacy testing of potential therapeutics; dose-response studies; timeline analysis of pathological events. | [19][20][21] |
| SH-SY5Y Neuroblastoma Cells | Human origin; readily available and culturable; useful for high-throughput screening. | Mechanistic studies of apoptosis, oxidative stress, and mitochondrial dysfunction. | [1] |
| Primary Dorsal Root Ganglia (DRG) Neurons | Allows for direct observation of axon degeneration in vitro; preserves native neuronal physiology. | Studies of cytoskeletal dynamics, axonal transport, and direct neurotoxic effects on axons. | [13] |
| Zebrafish Larvae | Rapid development; transparent body allows for real-time imaging of neuronal development and degeneration. | High-throughput screening for neurotoxicants; studies on developmental neurotoxicity. | [22][23] |
Core Experimental Protocols
Protocol 1: Neuropathy Target Esterase (NTE) Activity Assay
This assay is critical for confirming target engagement by a test compound. It is often performed on brain, spinal cord, or peripheral blood lymphocyte samples.[24]
-
Homogenization: Tissue is homogenized in a suitable buffer (e.g., Tris-sucrose) on ice.
-
Pre-incubation: The homogenate is divided into two aliquots. Both are pre-incubated with a "non-neuropathic" esterase inhibitor (e.g., paraoxon) to block interfering esterases. One aliquot is additionally incubated with a specific NTE inhibitor (e.g., mipafox) to serve as a blank.
-
Substrate Addition: A substrate for NTE, such as phenyl valerate, is added to both tubes.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination & Measurement: The reaction is stopped, and the product (e.g., phenol) is measured colorimetrically.
-
Calculation: NTE activity is calculated as the difference between the activity in the sample without mipafox and the sample with mipafox.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to quantify mitochondrial health.
-
Cell Culture: Plate cells (e.g., SH-SY5Y) in a suitable format (e.g., 96-well plate) and allow them to differentiate.
-
TOCP Exposure: Treat cells with the desired concentrations of TOCP for a specified time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Dye Loading: Remove the treatment media and add media containing a fluorescent potentiometric dye, such as Rhodamine 123 (Rh123) or JC-1. Incubate to allow the dye to accumulate in active mitochondria.
-
Washing: Gently wash the cells with a buffered salt solution to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence corresponds to a loss of ΔΨm.[13]
Caption: A generalized workflow for assessing TOCP neurotoxicity in vitro.
Conclusion and Future Directions
The neurotoxicity of o-cresyl phosphate is a multi-stage process initiated by the specific and irreversible inhibition of Neuropathy Target Esterase. This single biochemical event triggers a complex and interconnected series of downstream pathologies, including ER stress, calcium dysregulation, mitochondrial collapse, oxidative stress, and cytoskeletal breakdown, which collectively culminate in the distal degeneration of long axons.
While the role of NTE is well-established, significant questions remain. The precise signaling pathway that links the "aged" NTE enzyme to the downstream effectors is still an area of active investigation. Furthermore, the development of effective therapeutic interventions remains a major challenge. Current treatments are largely supportive, and recovery from severe OPIDN is often incomplete.[1] Future research should focus on elucidating the missing links in the pathogenic cascade and identifying novel therapeutic targets that can interrupt the progression from NTE inhibition to irreversible axonal loss.
References
- Jiang, L., Yang, Y., Tian, X., Hu, F., & Long, D. (2024). Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. Journal of Neurology and Neuroscience. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOd4Xz3qk0gWPdhkyBKj9YqMrXArUMoqso0QRM8puD70rQAR7tptKUNZYTD1fjfqNlbLoq94idnQnvL4TRhc7xhc6DNN-9j-gyA_46F08ajnFKcagpaxTYoouwgcfvlBQwc1BpEWErW5b3CxRHhWSMudnjEeYsbC0-nlh9r6WAqGcWCrIcQEixw1eM8iyeJL1UIhwON-TEBhVZefih_CKCwgPv9nLGvJLQTPTsgJahxdTsTWdy]
- Valley International Journals. (n.d.). Organophosphate Poison Induced Delayed Polyneuropathy (Opidn) After Inhalational Poisoning- A Rare Sequel. Valley International Journals. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTZ9ZI8g3_QiRbAaWFEcrRAuJkrlkyon9GJOnjHz_UnwE4YXk2p5zGFgb1C350M8l20b1kv9MJJkf6FSCzhRIn0iiQ38HSzNMVnRC21DFdESx12QBFLa9EjWRgKzw7EAfdWRBMQHm6Hrdr1znU3nVwgc0CH7nWBpfhnK4MJ7arOw==]
- Glynn, P. (2006). Axonal degeneration and neuropathy target esterase. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3sSYt7PZdIlatRiFPJvjPfyzEeZ5dOHxtwvUpmgNj3m8Xtdl36MLULCXqeQzBCZOeWI880MMU6_bHYO0ew_a2alO7c2i-UfoycfufxoecQNEDCTsfXvR4ry6Ik_uph9D416dk]
- Bentham Science. (n.d.). Organophosphate Induced Delayed Polyneuropathy. Bentham Science. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92ZX1C7NsF8W3Ok6gzqQq5Jqb_x7yXYjSc6Mbqrxqxuyk99qhb_afgFMb25Yjr--1rQNbQjX3fn4EBX6zPv-2wpYpEMtKmJZeUdLmby1YSSmeG5Rtb88bzGxoq4DbPRy6ZLlK]
- Wu, S. Z., Li, Y. L., Liu, K., Chen, S. H., & Xu, Y. A. (2013). Activation of mitochondria-mediated apoptotic pathway in tri-ortho-cresyl phosphate-induced delayed neuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQvdE6Nc5qdSlUsvQiluQSnp3xbedPlHc7zCihJsaCQpm8ngi_OqaKaTYgioCHBm4mkmQHM9bqPQk1fmuTUouL2pqSuspeIxFTx3Q_mOFXjqG21T1GQfu8tWg-oINpiQKH7Ycq]
- ResearchGate. (n.d.). Assessment of neurotoxic effects of tri-cresyl phosphates (TCPs) and cresyl saligenin phosphate (CBDP) using a combination of in vitro techniques. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_cM6QqT-wSgNNLFu6uWek7gl1UdIcftgb7WXTtwbLMP4LporsajYD18LqwebdIfNPPZt8ry3IrE2UfnDv7wP1CiDIY9qfV6nkiRMy5E6dhpMKt-wticVRwETnANXbLXn50hG2QlS6pWRrME-B0mbs38r3_XRwenkI2DrB415t8sSJ71oSARWc7CATcDulkS7e8-Apoh82CBkf56Hdpm14NFrWxMWz7ShdC2F69bmyEhStSGS7FwgT4dshPscSNXN-XlMgZ6WyafcXOKKcgoCbeoYnFOH24cucHF7Lq-uwTUDnwtTHW9i69TpffnMn5_dBf1f9Ro7oi_jbuvA=]
- Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oizYNoRO8pu6hQNYzmE5xzB9PjaX_-mDOGHe3K_LFMCzmcD6s3gQhj5Wpv48EXk96PNitp_qDv2S0A-R9ZLiLlCjAMA2d2ZKFtLLOLZFc7vacZhgSL2fKZzBTCX4FRHb76ll]
- Wikipedia. (n.d.). Organophosphate-induced delayed neuropathy. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeVFF6KveGB6x4xWH92blLlDlcy4QWM7fZhm3Oz5OtIG9EG_4DqDcnmrteuIawDOpw7a90v8dHN-znNCqcmU9N2Eg_1vzNRhaw51e_MFlDLSMxKHRxSymZNM7N93dGI0ms1h4BS1zE5sZ7G9jGhbnUwM_plirL866aQtd8G61hQcWeyQ==]
- ResearchGate. (n.d.). (PDF) Changes of mitochondrial ultrastructures and function in central nervous tissue of hens treated with tri-ortho-cresyl phosphate (TOCP). ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJxpApWV5YxTrYmCTlWtS4c1WVyTb82TbHWa6YElVE8t3BzlUkK1GrcRfnwoyOOrqH0JpSO_F7o0-QCPB2CaICmJVR6OMglXAbhhUdHiK7s8tCaxtwN_OSYVdYoQqIHPfyJPMcTx1djL5NZx8r4AeGsnL0iqD3zxsanoScH2hExEixjm8bE_IODRNnTiruXVgVWufMf9tr3hqgY1vhigu9uLg83rloGUJGm1HvqdNowrkcKxwIQ_TeRB_4tXrX36MVbh45COPQPgt1FI8IX1prrmpXQ19XZKmBEcF8qVPJBYTnaY98ng-3nEMPEigIyXiAvA==]
- Bionity. (n.d.). Organophosphate-induced delayed neuropathy. Bionity. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP9RkDB14XT6qMWF0wh6WHz7C1vpx1RTtbcKbFKhWrA_f_B6oFFpftyBYc1qMjZrzFIJ6pcV_ahu3Cm34SVWydZD9vxf8xQxpVFiYeO_8gVR1sdYXpEviUGWuiTHveDiMlx0DejT5Z3VObBNuCtzAbcddijpnRb-vOOSQz-psbX3svhCHVLcTK0mDRCWVhPNqjRg==]
- Weiner, M. L., & Jortner, B. S. (1999). Organophosphate-induced delayed neurotoxicity of triarylphosphates. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcY03po7V5NHokCfrxZrfqllfSCro1PpxCbr0wWXrEahQmda516ADf_EBgme6ntglkVqE1HsM8IYN2Xb8zeDNEbhXzYst_ANjgvbJtbLHSUQ6Mko7SHp323bg-zq4UPeL0IZc]
- Sherk, G. W. (1999). Tricresyl Phosphate Neurotoxicity Potential. UNH Scholars' Repository. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtsRYycqHanzIT19Yyfj4VraHAREp1K7GzG94jgwvSDKGKJLWGMqAOXwvqN2wHvdygqScNudBx04q-xH3WiX5k0eoGThACAUSUqa1YvwkxaNJVj_Hmr8Mvv8CRUKsWhQzrpMj2J-EMJzTQHoW7SR42OGZu7ImVB7HEct5NFtuLiqY=]
- Perroteau, I., Cunéaz, G., et al. (2021). Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh2J0DseZHYKq0MKWEhRZrQEM58JsR16GkBSOSZ6fc2UlPc3EDWHzWBWCavyeZm3P9HCNRjnE7IqSBsi8fH1JgDN3Kfi9m1-OXV_TfOjOKM4QNnxI5KleNiY0pk5kFp4v92ink]
- Graham, D. G. (1999). Neurotoxicants and the cytoskeleton. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKztPGfXQKVQnbtt_v7BTMLix2n40H37y2Ss_pxNS0fGaulPite8fkLsQvh2CU1dbd3teXRTHfV5ABXunwraSaEW1OlVWWwmOPticb3VAoZG9WDOX1QJGfKYZi0EfZqe2O7bcH]
- Carrington, C. D., et al. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: biochemical, neurobehavioral, and neuropathological studies. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsJpSI4pm35Lr58yAtK8pEyY2vErbg1qqJ6HlMHbdhpHfdF0PoxkjAg-JzGubFFECOQMbSeNW_JWJWhP_13YBFiqZtIIlExWbgRockyTwDKH50f940epoo8C8fHv8nn50JXTk=]
- Read, D. J., Li, Y., et al. (2009). Neuropathy Target Esterase Is Required for Adult Vertebrate Axon Maintenance. Journal of Neuroscience. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzjswUj_9flogGWyziIxAJEsehfcEFMGqcb12XRE6JI48G6WY0L25IoMY-aRIF6ZPGj_2ZDeSfsnJ7uxvojIU9cn2bWU0HN3y5G61YZlmcyCvGQX2luLknGiCoKo2RMb8ge3qSGyVHg==]
- Carrington, C. D., et al. (1991). Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: Biochemical, neurobehavioral, and neuropathological studies. UTMB Research Experts. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeiPWxCFXYm9TX5rl2XYIkBMsjkS16ouGPtgJmA2uq0zCNbgigsXzk7fgbPKG3uZ4GeZrUqsCWWxeY7wkii4KAkSvj-4MmCrD_VXsN-APfRPWVkjtqfunQdHloctgvDJkAadIW37hOV9mW0bU_Nug7liDXcmYJCSEoxaa20h8lKleci-O3Nv6-Mil8GYYQm2mKmnh-dnYBtjfcEB_U82rf2AYCSQJ8tR72VpgnREShBg==]
- Wang, Y., et al. (2023). Developmental Toxicities in Zebrafish Embryos Exposed to Tri-o-cresyl Phosphate. MDPI. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBhZO2wvpKV_SBDdOBnSL-bwz9idJK0S20SfQgtFTfHkVkEK0bnKgGwxhNzEtj5pw52enSUJ3YcaZTlSlgAqtGmDYoOh_muaZBUxuZTuwJfJZ5dVNcP6ddELdr8PvNbNJIff4_]
- ResearchGate. (n.d.). (PDF) Exposure to tri-o-cresyl phosphate in jet airplane passengers. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnfnnelxWio-lkMq3FA0eE7QxJXn0jQaOGLhn7pI--KPfmLUV8DUhZesbXeuRGnct8uMJiBJvJlQ6JW_53xG4oTegxrwfhI15Br42SKLWIB5FScGqssPPgF1y92N6kewNOqAtmc19rioL7BY5rWLqg5d6waCLQhgvPZ6zGMvSuQN1POGT45YX-N-pfquUhhtQnABp4RrJagbGPO3er6bFx5w_KxFMLezoDsg==]
- Wikipedia. (n.d.). Tricresyl phosphate. Wikipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmrg97_wacAzHOIX4y2I2wOmtPLAwpx2BjrWCJnLT-j9cO_2FmNyJlb64w6SPWQxVg_rAO-rXjMUDWvFIVPMvjyWMnokhUmzjv9jLOCYh_NDVTTGOHzfdZADGlr1nw4mzEmibkZcItpQjS-NM=]
- Zora Uzh. (2021). Neuropathy target esterase inhibitors – Evaluation of study results in biological material. zora.uzh.ch. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAeQQRTUWBXbvbtshlBa8heEjQugGtczcLAac7jAMH1D0TFhsecqMNe8h9wfvyXeZ1wC-bZZu5Ig7DZtjCDk-n-hH5RBliNMsTlIVm943NpdJ6BWde0zErg7L9eHFQHsRD-_vHSMDo0tv9G6M6vvjmTGWqi7FWw0aE]
- Lotti, M., et al. (1986). Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy. PubMed. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ZrrqnecoIQtn48iUDX-P7SIdJ_kqYxdWdA7Xi5SIINp4dED9IRHTLE1SZzQ5AAoyBQyW9IhR3m8rllrqRjv7dnLDZBjSOWxVBVipxarwPu-Td5LvHa8yDhQqoRg25m76f3k=]
- ResearchGate. (n.d.). Cytoskeletal Elements in Neurotoxicity*. ResearchGate. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx_pQfdJq98mAJsN_4sg5eaHEg2fUBCDCZPDJ8lgOk8gnd6SKhHHNMEVz2eo7dE3DEOWn5AZpea2kIDzQQjR1atcJXe7XSvaHNzsTMeTbeWNSoLBZujzNgnM-8MVIv5nticslcz9qdvqzoE0HHA0R9YVsmCGJSH9PbWIhmKNreZjd5AicFuwOLi-PzSMUQ4yIudrS0]
- Inchem.org. (1990). Tricresyl phosphate (EHC 110, 1990). Inchem.org. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9lKzHcSNa566WsTJw7WAfXOnNSlxzTmq8waZ78fyw-upTC8m_Evae5hIX4hoxJbkIzpeltC84YL5eU6BgOH4le9LGIkORELZcLKxxlVOp4ievr6yAHBC4pb-qPM6O7cG88DSD6Gct8x9E_hYYw==]
- Costas-Ferreira, C., & Faro, L. R. F. (2021). Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity. PubMed. [Source: vertexaisearch.cloud.google.
Sources
- 1. longdom.org [longdom.org]
- 2. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organophosphate-induced delayed neuropathy - Wikipedia [en.wikipedia.org]
- 4. Organophosphate-induced_delayed_neuropathy [bionity.com]
- 5. valleyinternational.net [valleyinternational.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jneurosci.org [jneurosci.org]
- 8. scholars.unh.edu [scholars.unh.edu]
- 9. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 10. DSpace-CRIS [zora.uzh.ch]
- 11. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 12. Axonal degeneration and neuropathy target esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of mitochondria-mediated apoptotic pathway in tri-ortho-cresyl phosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neurotoxicants and the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lack of delayed neurotoxic effect after tri-o-cresyl phosphate treatment in male Fischer 344 rats: biochemical, neurobehavioral, and neuropathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 22. Hyperactivity and Seizure Induced by Tricresyl Phosphate Are Isomer Specific and Not Linked to Phenyl Valerate-Neuropathy Target Esterase Activity Inhibition in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Inhibition of lymphocytic neuropathy target esterase predicts the development of organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
